molecular formula C29H33F2N3O3S B12783630 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine CAS No. 143760-22-9

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine

Cat. No.: B12783630
CAS No.: 143760-22-9
M. Wt: 541.7 g/mol
InChI Key: KTKHVQLANZPVRD-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butyl and phenyl groups through nucleophilic substitution reactions. The hydroxyl and nitrophenylthio groups are then introduced through further substitution or addition reactions. Common reagents used in these steps include alkyl halides, phenols, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperature conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methylphenylthio)propyl)piperazine
  • 1-(4,4-Bis(4-chlorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-nitrophenylthio)propyl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the nitrophenylthio group may impart specific reactivity or binding characteristics.

Properties

CAS No.

143760-22-9

Molecular Formula

C29H33F2N3O3S

Molecular Weight

541.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-nitrophenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C29H33F2N3O3S/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-32-16-18-33(19-17-32)20-27(35)21-38-28-13-11-26(12-14-28)34(36)37/h3-14,27,29,35H,1-2,15-21H2

InChI Key

KTKHVQLANZPVRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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